Butanamide, 2,2-dichloro-N-methyl-3-oxo-
Description
Contextual Significance in Organic Synthesis and Functional Materials
The significance of Butanamide, 2,2-dichloro-N-methyl-3-oxo- in organic synthesis lies in the high degree of functionality within its compact structure. The presence of multiple reactive centers allows it to be a versatile building block for the construction of more complex molecules. chemrxiv.org The α-dichloro-β-keto moiety is a key pharmacophore in various biologically active compounds and serves as a precursor for the synthesis of heterocyclic systems.
The dichlorinated carbon atom can act as an electrophilic site, susceptible to nucleophilic attack, while the adjacent keto and amide groups can influence its reactivity and participate in cyclization reactions. This makes compounds like Butanamide, 2,2-dichloro-N-methyl-3-oxo- valuable in the synthesis of pharmaceuticals and agrochemicals. For instance, related dichloro-N-methylbenzamide structures are known intermediates in the synthesis of bisamide pesticides. google.com
In the realm of functional materials, the amide group provides a site for hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials. While specific applications in functional materials for this exact compound are not extensively documented, related dihaloacetamides are explored for their potential in creating polymers or other materials with tailored properties. ontosight.aiontosight.ai The reactivity of the dichloro group offers a potential handle for grafting the molecule onto polymer backbones or surfaces to impart specific functionalities.
Overview of Historical and Contemporary Research Trajectories for Dihaloacetamides
The study of dihaloacetamides has evolved significantly over the years. Historically, research focused on their synthesis and fundamental reactivity. The preparation of such compounds often involves the halogenation of β-keto amides or acetoacetamides. echemi.com Early investigations laid the groundwork for understanding the influence of the halogen atoms on the acidity of the α-protons and the electrophilicity of the carbonyl carbons.
Contemporary research has shifted towards harnessing the unique properties of dihaloacetamides for specific applications, particularly in medicinal chemistry and chemical biology. A significant area of modern research involves the use of dihaloacetamides as "warheads" for covalent inhibitors. acs.org These compounds can form covalent bonds with specific amino acid residues, such as cysteine, in target proteins. The reactivity of the dihaloacetamide can be fine-tuned by modifying the halogen atoms and the amide substituent, allowing for the development of highly selective and potent enzyme inhibitors. acs.org For example, studies have shown that N-methylated chloroacetamides exhibit increased reactivity compared to their non-methylated counterparts. acs.org
Furthermore, modern synthetic methods have enabled the creation of more complex and enantioenriched α,α-dihalo compounds. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation, for instance, has been used to produce α,α-dihalogeno β-hydroxy amides with excellent enantioselectivity, opening new avenues for the synthesis of chiral drugs and other bioactive molecules. acs.org The ongoing exploration of copper-catalyzed synthesis methods for related α-ketoamides also highlights the continued interest in developing efficient and versatile routes to this important class of compounds. chemrxiv.org
Compound Properties and Data
Below are tables detailing the known identifiers and physicochemical properties of Butanamide, 2,2-dichloro-N-methyl-3-oxo-.
Chemical Identifiers for Butanamide, 2,2-dichloro-N-methyl-3-oxo-
| Identifier Type | Value | Source |
|---|---|---|
| Systematic Name | Butanamide, 2,2-dichloro-N-methyl-3-oxo- | ncats.io |
| Other Names | 2,2-Dichloro-N-methylacetoacetamide; 2,2-Dichloro-N-methyl-3-oxobutanamide | ncats.io |
| Molecular Formula | C₅H₇Cl₂NO₂ | nih.gov |
| InChIKey | FUSJRPBAYJMLEA-UHFFFAOYSA-N | nih.gov |
Physicochemical Properties of Butanamide, 2,2-dichloro-N-methyl-3-oxo-
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 184.02 g/mol | nih.gov |
| Stereochemistry | Achiral | ncats.io |
Structure
3D Structure
Properties
CAS No. |
20132-74-5 |
|---|---|
Molecular Formula |
C5H7Cl2NO2 |
Molecular Weight |
184.02 g/mol |
IUPAC Name |
2,2-dichloro-N-methyl-3-oxobutanamide |
InChI |
InChI=1S/C5H7Cl2NO2/c1-3(9)5(6,7)4(10)8-2/h1-2H3,(H,8,10) |
InChI Key |
FUSJRPBAYJMLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Utility of Butanamide, 2,2 Dichloro N Methyl 3 Oxo
Targeted Synthesis Approaches for Dihalo-β-Keto Amides
The preparation of dihalo-β-keto amides can be achieved through several strategic approaches, primarily involving the controlled halogenation of β-keto amide precursors.
Regioselective Halogenation of β-Keto Amide Precursors
The most direct route to Butanamide, 2,2-dichloro-N-methyl-3-oxo- involves the regioselective dichlorination of the corresponding β-keto amide precursor, N-methyl-3-oxobutanamide. The acidic nature of the α-protons, situated between two carbonyl-like groups, makes this position susceptible to electrophilic substitution.
Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The use of sulfuryl chloride offers a straightforward method for the direct dichlorination of 1,3-dicarbonyl compounds, often without the need for a catalyst or solvent. researchgate.net This method is efficient for producing gem-dichloro compounds in moderate to excellent yields. researchgate.net
N-chlorosuccinimide is another widely used reagent for the chlorination of active methylene (B1212753) compounds. researchgate.netbeilstein-journals.org The reaction can be catalyzed by acids or bases to facilitate the formation of the enol or enolate, which then attacks the electrophilic chlorine source. For the synthesis of α,α-dihalo-N-arylacetamides, stable zwitterionic compounds can catalyze the reaction between β-oxo amides and N-halosuccinimides under mild conditions, avoiding the use of strong acids or bases. organic-chemistry.org
A plausible synthetic pathway for Butanamide, 2,2-dichloro-N-methyl-3-oxo- would involve the treatment of N-methyl-3-oxobutanamide with two equivalents of a chlorinating agent like sulfuryl chloride or N-chlorosuccinimide under appropriate conditions to ensure dichlorination at the α-position.
Table 1: Comparison of Chlorinating Agents for β-Keto Amides
| Reagent | Typical Conditions | Advantages |
| Sulfuryl Chloride (SO₂Cl₂) | Neat or in an inert solvent | High reactivity, often no catalyst needed researchgate.net |
| N-Chlorosuccinimide (NCS) | Inert solvent, often with a catalyst | Milder conditions, good for sensitive substrates researchgate.netorganic-chemistry.org |
| Iodobenzene dichloride | Dichloromethane with molecular sieves | Postulated to proceed via sequential oxidative α-chlorination researchgate.net |
Utilization of Hypervalent Iodine Reagents and Lewis Acids
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for a variety of transformations, including halogenations and oxidations. organic-chemistry.orgarkat-usa.org Reagents like (dichloroiodo)benzene can be used for the dichlorination of α-diazo-β-dicarbonyls, which are precursors to the target α,α-dichloro-β-dicarbonyl compounds. researchgate.net The reaction can be activated by a catalyst, and Lewis acid activation has been shown to be effective in cases of poor chemoselectivity. researchgate.net Iodobenzene dichloride has also been used for the direct dichlorination of β-dicarbonyl substrates in dichloromethane. researchgate.net
Lewis acids can play a crucial role in activating both the substrate and the halogenating agent. nih.gov For instance, Lewis acids can catalyze the enantioselective chlorination and fluorination of β-keto phosphonates, which are structurally analogous to β-keto amides. rsc.org In the context of radical reactions, Brønsted or Lewis acids can promote the activation of β-ketocarbonyls, facilitating transformations that are otherwise difficult. nih.govnorthwestern.edu It is plausible that a Lewis acid could be employed to enhance the rate and selectivity of the dichlorination of N-methyl-3-oxobutanamide by polarizing the halogenating agent and coordinating to the carbonyl groups of the substrate.
Multicomponent Reaction Strategies for Analogous Structures
While a direct multicomponent reaction (MCR) for the synthesis of Butanamide, 2,2-dichloro-N-methyl-3-oxo- is not prominently described, MCRs are powerful strategies for the efficient construction of complex molecules, including structures analogous to β-keto amides. For instance, the synthesis of β-keto amides can be achieved through various condensation reactions. organic-chemistry.org These strategies often involve the coupling of an amine, a keto acid or its derivative, and another component in a one-pot procedure. While not directly yielding the dihalogenated product, such MCRs could provide rapid access to a diverse range of β-keto amide precursors, which could then be subjected to regioselective halogenation as described above.
Industrial Processes and Scalability Considerations for Dichloroacetamides
Dichloroacetamides are an important class of compounds, notably used as herbicide safeners in agriculture. nih.govacs.orgnih.gov This industrial relevance suggests that scalable and cost-effective manufacturing processes for these compounds have been developed. The synthesis of related compounds, such as 2-Chloro-N-methyl-3-oxobutanamide, involves the chlorination of acetoacetamide. echemi.com An industrial-scale process might involve batch or continuous flow reactors, with careful control of reaction parameters such as temperature, stoichiometry, and reaction time to ensure high yield and purity while minimizing the formation of byproducts.
For a compound like Butanamide, 2,2-dichloro-N-methyl-3-oxo-, scalability would depend on the availability and cost of the starting materials (N-methyl-3-oxobutanamide and the chlorinating agent), the efficiency of the reaction, and the ease of purification. The choice of chlorinating agent would be critical; for example, while sulfuryl chloride is highly reactive, it also generates HCl and SO₂ as byproducts, which would require appropriate handling and disposal infrastructure on an industrial scale. The use of a solid reagent like NCS might offer advantages in terms of handling, but its higher cost and the need to separate the succinimide (B58015) byproduct could be a consideration. Given the widespread use of dichloroacetamide safeners, it is likely that established industrial protocols for similar dichlorination reactions could be adapted for the production of Butanamide, 2,2-dichloro-N-methyl-3-oxo-. nih.govnih.gov
Derivatization and Scaffold Construction from Butanamide, 2,2-dichloro-N-methyl-3-oxo-
The synthetic utility of Butanamide, 2,2-dichloro-N-methyl-3-oxo- lies in its potential to be transformed into a variety of more complex molecular architectures. The presence of multiple reactive sites allows for a range of chemical manipulations.
Chemical Transformations Yielding Complex Molecular Architectures
The α,α-dichloro-β-keto amide scaffold is a precursor to a variety of heterocyclic systems. The carbonyl groups can react with binucleophiles to form five-, six-, or seven-membered rings. For example, reactions with hydrazines could lead to pyrazoles, while reaction with hydroxylamine (B1172632) could yield isoxazoles. The gem-dichloro group can also participate in cyclization reactions. For instance, N-(2,2-dichloro-1-cyanoethenyl)amides react with aliphatic amines to form 5-amino-1,3-oxazole-4-carbonitriles. researchgate.net
Furthermore, the α-ketoamide moiety is a known pharmacophore that can interact with biological targets, such as the cysteine protease of coronaviruses, by forming a reversible tetrahedral adduct with the active site cysteine. nih.gov The dichloro-substituents can influence the electrophilicity of the adjacent ketone and potentially modulate the biological activity.
The α-haloamide functionality is a versatile platform for various transformations, including radical cyclizations to form β- and γ-lactams. nih.gov The presence of the ketone group in Butanamide, 2,2-dichloro-N-methyl-3-oxo- adds another layer of reactivity that can be exploited in tandem with the α,α-dichloroamide moiety. For example, Lewis acid-catalyzed atom transfer radical cyclization of unsaturated β-keto amides is a known transformation. documentsdelivered.com Derivatives of the target compound could be designed to undergo intramolecular cyclizations to generate complex polycyclic structures. beilstein-journals.orgrsc.org
Table 2: Potential Derivatization Reactions of Butanamide, 2,2-dichloro-N-methyl-3-oxo-
| Reagent/Condition | Potential Product Class |
| Hydrazines | Pyrazole (B372694) derivatives |
| Hydroxylamine | Isoxazole derivatives |
| Binucleophiles (e.g., ethylenediamine) | Diazepine or other heterocyclic derivatives researchgate.net |
| Reducing agents | Dichloro-β-hydroxy amides |
| Radical initiators/photocatalysis | Cyclized products (e.g., lactams) nih.gov |
| Grignard reagents/organolithiums | Tertiary alcohol derivatives |
Cyclization Reactions for Heterocyclic Scaffolds
The utility of Butanamide, 2,2-dichloro-N-methyl-3-oxo- as a precursor in the synthesis of heterocyclic scaffolds is an area of specialized research. The inherent reactivity of the α,α-dichloro-β-dicarbonyl moiety provides a versatile platform for the construction of various ring systems through cyclization reactions with appropriate binucleophiles. The presence of two carbonyl groups and a dichlorinated carbon atom offers multiple reaction sites for intramolecular and intermolecular cyclocondensations.
Detailed investigations into the cyclization reactions of Butanamide, 2,2-dichloro-N-methyl-3-oxo- have revealed its potential in forming a range of heterocyclic structures. The specific reaction pathways and the resulting heterocyclic systems are highly dependent on the nature of the reacting partner and the reaction conditions employed.
One notable application involves the reaction of related N-(2,2-dichloro-1-cyanoethenyl)amides with aliphatic amines, which leads to the formation of 5-amino-1,3-oxazole-4-carbonitriles. This transformation highlights the reactivity of the dichloro-substituted fragment in facilitating the closure of an oxazole (B20620) ring. While the starting material is structurally related, this reaction provides insight into the potential cyclization pathways available to compounds like Butanamide, 2,2-dichloro-N-methyl-3-oxo-.
Further exploration of its reactivity with various dinucleophiles such as hydrazines, hydroxylamine, ureas, and thioureas could potentially lead to the synthesis of a diverse array of five- and six-membered heterocyclic rings, including pyrazoles, isoxazoles, pyrimidines, and thiazoles. The general synthetic strategies for these heterocycles often involve the condensation of a 1,3-dicarbonyl compound with a binucleophile. youtube.comorganic-chemistry.org
For instance, the classical Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com Similarly, pyridazines can be synthesized from 1,3-dicarbonyl compounds through condensation with hydrazine, often followed by an oxidation step. organic-chemistry.org The presence of the two chlorine atoms on the α-carbon of Butanamide, 2,2-dichloro-N-methyl-3-oxo- introduces additional reactivity that can be exploited in these cyclization reactions.
Below is a summary of potential heterocyclic scaffolds that could be targeted from Butanamide, 2,2-dichloro-N-methyl-3-oxo- based on established synthetic routes for analogous 1,3-dicarbonyl compounds. It is important to note that while these represent theoretically viable pathways, specific experimental data for Butanamide, 2,2-dichloro-N-methyl-3-oxo- in these transformations is not extensively documented in the cited literature.
Table 1: Potential Heterocyclic Scaffolds from Butanamide, 2,2-dichloro-N-methyl-3-oxo-
| Reagent | Potential Heterocyclic Product | General Reaction Type |
| Hydrazine derivatives | Pyrazoles | Cyclocondensation |
| Hydroxylamine | Isoxazoles | Cyclocondensation |
| Amidines/Urea | Pyrimidines | Cyclocondensation |
| Thiourea | Thiazoles | Cyclocondensation |
| 1,2-Diamines | Diazepines | Cyclocondensation |
Further research is required to fully elucidate the synthetic utility of Butanamide, 2,2-dichloro-N-methyl-3-oxo- in the construction of diverse heterocyclic scaffolds and to establish optimized reaction conditions for these transformations.
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Pathways of Dichlorination and Halogen Exchange
The synthesis of Butanamide, 2,2-dichloro-N-methyl-3-oxo- typically involves the dichlorination of the corresponding β-keto amide, N-methyl-3-oxobutanamide. The generally accepted mechanism for the α,α-dichlorination of β-dicarbonyl compounds proceeds through an enol or enolate intermediate. In an aqueous medium, a mixture of an oxidant like Oxone and a chloride source such as aluminum trichloride (B1173362) can be employed. The reaction is believed to involve the oxidation of chloride ions by Oxone to generate electrophilic chlorine species ("Cl+"). The β-keto amide exists in equilibrium with its enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic chlorine species. This process occurs sequentially twice to yield the α,α-dichloro product. organic-chemistry.org
The specific pathway for the dichlorination of N-methyl-3-oxobutanamide can be outlined as follows:
Enolization: The parent β-keto amide establishes an equilibrium with its enol form, facilitated by either acidic or basic conditions.
First Chlorination: The enol attacks an electrophilic chlorine source, leading to the formation of the monochlorinated intermediate, Butanamide, 2-chloro-N-methyl-3-oxo-.
Second Enolization and Chlorination: The monochlorinated intermediate, which is more acidic at the α-position, readily forms another enol, which then undergoes a second chlorination to give the final dichlorinated product.
Halogen exchange reactions at the dichlorinated carbon center are also conceivable, particularly with other halides. These reactions would likely proceed through a nucleophilic substitution mechanism, where an incoming halide ion displaces one of the existing chlorine atoms. The feasibility of such an exchange would depend on the relative nucleophilicity of the incoming halide and the stability of the resulting mixed dihalo-compound.
Investigation of Carbon-Carbon Bond Cleavage in α,α-Dihalo-β-Keto Amides
The carbon-carbon bond between the carbonyl group and the dichlorinated carbon in α,α-dihalo-β-keto amides is susceptible to cleavage under certain conditions, most notably under the influence of a base. This reactivity is analogous to the haloform reaction and the Haller-Bauer reaction. dtu.dk A plausible mechanism for this cleavage involves the nucleophilic attack of a base, such as a hydroxide (B78521) ion, on the carbonyl carbon of the keto group.
This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate can lead to the cleavage of the C-C bond, driven by the formation of a stable carboxylate and a dichloromethyl anion. The dichloromethyl anion can then be protonated by the solvent or undergo further reactions.
Another relevant reaction pathway that involves C-C bond cleavage is the Favorskii rearrangement. While typically associated with α-halo ketones, the underlying principles can be applied to α,α-dichloro-β-keto amides. wikipedia.orgnrochemistry.comddugu.ac.in In the presence of a base, deprotonation at the α'-position (the methyl group) could lead to the formation of an enolate. This enolate could then undergo an intramolecular nucleophilic attack, displacing one of the chlorine atoms to form a cyclopropanone (B1606653) intermediate. Subsequent attack of a nucleophile (e.g., hydroxide or alkoxide) on the cyclopropanone ring would lead to ring-opening and the formation of a rearranged carboxylic acid derivative. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbanion.
Understanding Nucleophilic Substitution Reactions at the Dichlorinated Carbon Center
The dichlorinated carbon atom in Butanamide, 2,2-dichloro-N-methyl-3-oxo- is an electrophilic center and is susceptible to nucleophilic attack. Nucleophilic substitution reactions at this position would involve the displacement of one or both of the chlorine atoms. The mechanism of these reactions is expected to be complex and can be influenced by the nature of the nucleophile and the reaction conditions.
A direct SN2-type displacement of a chloride ion by a nucleophile is a possible pathway. However, the presence of two chlorine atoms on the same carbon might lead to steric hindrance. An alternative mechanism could involve the initial formation of a tetrahedral intermediate upon nucleophilic attack on the carbonyl carbon, which could then facilitate the substitution at the α-carbon. researchgate.net
For ambident nucleophiles, the regioselectivity of the attack (at the carbonyl carbon versus the dichlorinated carbon) would be a key factor. acs.org The presence of the adjacent amide and keto carbonyl groups significantly influences the reactivity of the dichlorinated carbon, making it more electrophilic.
Kinetic Studies of Key Transformations
Detailed kinetic studies on the reactions of Butanamide, 2,2-dichloro-N-methyl-3-oxo- are not extensively reported in the literature. However, insights can be drawn from studies on similar compounds. The hydrolysis of amides, for instance, can be either acid or base-catalyzed. The rate of hydrolysis is influenced by the electronic and steric effects of the substituents. libretexts.orgresearchgate.netniscpr.res.inrsc.orgrsc.org
For the dichlorination reaction, kinetic studies on the halogenation of ketones have shown that the rate-determining step is often the formation of the enol intermediate. organic-chemistry.org This suggests that the rate of dichlorination of N-methyl-3-oxobutanamide would be dependent on the rate of its tautomerization to the enol form.
Kinetic investigations into the nucleophilic substitution reactions would be crucial to distinguish between different possible mechanisms (e.g., SN1 vs. SN2, or addition-elimination pathways). The order of the reaction with respect to the nucleophile and the substrate would provide valuable information. For example, a first-order dependence on both would be consistent with an SN2 mechanism.
Table of Reaction Parameters for Related Compounds
| Reaction Type | Substrate Class | Reagents/Conditions | Key Mechanistic Feature | Typical Rate Determining Step |
| α,α-Dichlorination | β-Keto Esters/Diketones | Oxone/AlCl₃, H₂O | Electrophilic attack on enol | Enol formation |
| C-C Bond Cleavage | α-Halo Ketones | Base (e.g., OH⁻) | Nucleophilic acyl addition followed by fragmentation | Attack of the nucleophile on the carbonyl |
| Favorskii Rearrangement | α-Halo Ketones | Base (e.g., OR⁻) | Formation of a cyclopropanone intermediate | Enolate formation or cyclization |
| Nucleophilic Acyl Substitution | Amides | Acid or Base | Formation of a tetrahedral intermediate | Nucleophilic attack or breakdown of the intermediate |
This interactive table summarizes the general mechanistic features and kinetic aspects of reactions relevant to Butanamide, 2,2-dichloro-N-methyl-3-oxo-, based on studies of analogous compounds.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
There are no specific studies available that detail quantum chemical calculations, such as those using Density Functional Theory (DFT) or other ab initio methods, to determine the molecular and electronic structure of Butanamide, 2,2-dichloro-N-methyl-3-oxo-. Such calculations would typically provide insights into bond lengths, bond angles, dihedral angles, molecular orbital energies (HOMO-LUMO gap), and the distribution of electron density. Without dedicated research, these fundamental structural and electronic properties remain uncharacterized from a theoretical standpoint.
Modeling of Reaction Transition States and Energy Profiles
No published research could be found on the modeling of reaction transition states or the calculation of energy profiles for chemical reactions involving Butanamide, 2,2-dichloro-N-methyl-3-oxo-. This type of investigation is crucial for understanding reaction mechanisms, determining activation energies, and predicting the kinetics of its formation or subsequent transformations. The specific pathways by which this compound might be synthesized or degraded have not been elucidated through computational modeling.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational methods are often employed to predict the reactivity and selectivity of molecules in various chemical transformations. This can involve analyzing electrostatic potential maps, frontier molecular orbitals, or Fukui functions to identify sites susceptible to nucleophilic or electrophilic attack. For Butanamide, 2,2-dichloro-N-methyl-3-oxo-, there is no available literature detailing such predictions. Consequently, its reactivity patterns and the selectivity of its potential reactions have not been theoretically established.
Conformational Analysis and Intermolecular Interactions
A thorough conformational analysis, which would identify the most stable three-dimensional arrangements (conformers) of Butanamide, 2,2-dichloro-N-methyl-3-oxo-, has not been published. Such studies typically involve scanning the potential energy surface by rotating single bonds to locate energy minima. Furthermore, no computational investigations into its potential intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern its physical properties and behavior in condensed phases, were found.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be a critical tool for the structural elucidation of Butanamide, 2,2-dichloro-N-methyl-3-oxo-. In a hypothetical ¹H NMR spectrum, one would expect to observe signals corresponding to the N-methyl protons and the methyl protons of the butanamide backbone. The chemical shifts of these signals would be influenced by the electron-withdrawing effects of the adjacent carbonyl and dichloro-substituted carbon atoms. Similarly, a ¹³C NMR spectrum would provide key information on the carbon framework, with distinct signals for the carbonyl carbons, the dichlorinated carbon, and the methyl carbons. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in confirming the connectivity between protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Butanamide, 2,2-dichloro-N-methyl-3-oxo-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | 2.8 - 3.2 | 25 - 30 |
| C(O)CH₃ | 2.3 - 2.7 | 28 - 33 |
| CCl₂ | - | 85 - 95 |
| N-C=O | - | 165 - 170 |
Advanced Mass Spectrometry (MS) for Purity and Structural Confirmation
Advanced mass spectrometry techniques are essential for confirming the molecular weight and fragmentation patterns of Butanamide, 2,2-dichloro-N-methyl-3-oxo-. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which should correspond to the compound's elemental formula of C₅H₇Cl₂NO₂. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation analysis, likely through techniques like tandem mass spectrometry (MS/MS), would reveal characteristic bond cleavages, such as the loss of a methyl group, a carbonyl group, or chlorine atoms, aiding in the structural confirmation.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For Butanamide, 2,2-dichloro-N-methyl-3-oxo-, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functionalities, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the secondary amide would also be a prominent feature. Raman spectroscopy would be particularly useful for observing the C-Cl stretching vibrations, which are often weak in IR spectra.
X-ray Crystallography for Solid-State Structure Determination
Should Butanamide, 2,2-dichloro-N-methyl-3-oxo- be a crystalline solid, single-crystal X-ray crystallography would provide unambiguous determination of its three-dimensional molecular structure in the solid state. This powerful technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
Thermal Analysis (e.g., TGA, DSC) for Decomposition Pathways
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of a compound. TGA would reveal the temperature at which the compound begins to decompose and any subsequent mass loss events. DSC would identify the temperatures of phase transitions, such as melting and boiling points, as well as the enthalpy changes associated with these processes.
Elemental Analysis and Chromatographic Purity Assessment
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound, which can be compared to the theoretical values calculated from the molecular formula to confirm its purity. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of the compound by separating it from any impurities. The choice of chromatographic method would depend on the compound's volatility and polarity.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Role As a Synthetic Intermediate and Precursor for Value Added Chemicals
Utility in the Synthesis of Agrochemical Intermediates
The most clearly documented application of Butanamide, 2,2-dichloro-N-methyl-3-oxo- is in the production of organophosphate insecticides. It serves as a key intermediate in the synthesis of compounds related to Monocrotophos, a broad-spectrum insecticide used to protect crops such as cotton, citrus, and rice. lgcstandards.com
Specifically, Butanamide, 2,2-dichloro-N-methyl-3-oxo- is used as a precursor in the synthesis of Monocrotophos-d6, an isotopically labeled version of the insecticide often used as an analytical standard. lgcstandards.com The synthesis leverages the reactivity of the dichloro-β-ketoamide structure. In a key reaction step, the crude product containing the dichloroamide is reacted with trimethyl phosphite. This reaction leads to the formation of a dimethyl-1-methylcarbamyl-2-chloro-1-propen-2-yl phosphate (B84403), the core structure of the active insecticidal compound. google.com This transformation highlights the utility of the dichlorinated carbon as a reactive center for constructing the final enol phosphate moiety characteristic of this class of pesticides.
Table 1: Application in Agrochemical Synthesis
| Intermediate | Target Agrochemical Class | Key Reaction |
|---|
Application in the Construction of Pharmaceutical Building Blocks
While direct, documented examples of Butanamide, 2,2-dichloro-N-methyl-3-oxo- in the synthesis of specific commercial pharmaceuticals are not prevalent in publicly available literature, its structural motifs are highly relevant to the construction of common pharmaceutical building blocks. The 1,3-dicarbonyl functionality (β-ketoamide) is a classic precursor for the synthesis of a wide array of heterocyclic compounds, which form the core of countless drug molecules.
One of the most prominent applications for 1,3-dicarbonyl compounds is the Knorr pyrazole (B372694) synthesis and related reactions, where condensation with hydrazine (B178648) derivatives yields the pyrazole ring system. Pyrazoles are a "privileged scaffold" in medicinal chemistry, found in numerous blockbuster drugs, including anti-inflammatory agents (e.g., Celecoxib), anti-cancer therapies, and central nervous system agents. The presence of the two chlorine atoms on the alpha-carbon of Butanamide, 2,2-dichloro-N-methyl-3-oxo- offers a potential reactive handle for further functionalization of the resulting heterocyclic ring, although specific pathways utilizing this particular dichlorinated precursor remain a niche area of research.
Development of Advanced Materials and Polymer Precursors
Currently, there is a lack of available scientific literature or patents describing the use of Butanamide, 2,2-dichloro-N-methyl-3-oxo- in the development of advanced materials or as a precursor for polymers. Its primary utility appears to be confined to its role as a reactive intermediate in small-molecule organic synthesis.
Comparative Analysis of Reactivity and Synthetic Versatility with Related Butanamide Derivatives
The synthetic utility of Butanamide, 2,2-dichloro-N-methyl-3-oxo- is best understood by comparing its reactivity to structurally similar butanamide derivatives, such as its monochlorinated and non-chlorinated analogs. The presence of two chlorine atoms on the carbon alpha to both carbonyl groups significantly influences its electrophilicity and stability.
A key insight into its comparative reactivity comes from a patent describing the purification of N-methyl-2-chloroacetoacetamide (the monochloro derivative). google.com The process details a method where a mixture of the mono- and dichloro-acetamides is treated in a weakly acidic to weakly basic medium (pH 6-8.5). Under these conditions, the contaminant, Butanamide, 2,2-dichloro-N-methyl-3-oxo-, undergoes selective hydrolytic degradation, while the desired monochloro product remains largely intact. google.com This indicates that the dichlorinated compound is significantly more susceptible to hydrolysis and degradation under mild basic conditions.
This heightened reactivity can be attributed to the strong electron-withdrawing inductive effect of the two chlorine atoms, which makes the alpha-carbon highly electron-deficient and increases the electrophilicity of the adjacent carbonyl carbons, rendering them more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
Table 2: Comparative Reactivity of Butanamide Derivatives
| Compound | Structure | Key Reactivity Feature |
|---|---|---|
| N-methyl-3-oxobutanamide (N-methylacetoacetamide) | CH₃C(O)CH₂C(O)NHCH₃ | Standard reactivity of a β-ketoamide; participates in cyclocondensations. |
| 2-chloro-N-methyl-3-oxobutanamide | CH₃C(O)CHClC(O)NHCH₃ | Increased acidity of the α-proton; susceptible to nucleophilic substitution of the chlorine atom. Stable under weakly basic conditions. google.com |
| Butanamide, 2,2-dichloro-N-methyl-3-oxo- | CH₃C(O)CCl₂C(O)NHCH₃ | Highly electrophilic α-carbon; readily undergoes reaction with nucleophiles like phosphites. google.com Unstable and prone to degradation in weakly basic aqueous solutions. google.com |
This comparative instability, while a challenge for purification, is precisely the feature exploited in its synthetic applications, where the dichlorinated carbon acts as a leaving group or a highly activated reaction center to build more complex molecular architectures.
Emerging Research Directions and Future Perspectives
Sustainable and Green Chemistry Approaches to Synthesis
The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to develop processes that are environmentally benign and economically viable. nih.govmdpi.com For the synthesis of Butanamide, 2,2-dichloro-N-methyl-3-oxo- and related α,α-dichloro-β-keto amides, several green chemistry approaches are being explored to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
One promising avenue is the use of greener solvents and reaction conditions. Traditional chlorination reactions often employ harsh and toxic reagents. Future research will likely focus on the development of catalytic systems that can utilize safer chlorinating agents. Moreover, solvent-free reaction conditions or the use of environmentally friendly solvents like water or ionic liquids are being investigated to reduce the environmental footprint of the synthesis. mdpi.com The development of methods for the regeneration of carbonyl compounds using recoverable promoters, such as cupric chloride dihydrate, also aligns with green chemistry principles by allowing for the recycling of reagents. organic-chemistry.org
Another key aspect of sustainable synthesis is atom economy. Researchers are exploring catalytic methods that maximize the incorporation of all atoms from the starting materials into the final product. For instance, the development of a metal-free, glucose-based carbonaceous material as a catalyst for the synthesis of α-keto amides represents a significant step towards a more sustainable process. rsc.org Such catalysts are not only derived from renewable resources but are also reusable, further enhancing the green credentials of the synthetic route.
Future research in this area will likely focus on the following:
Development of novel, non-toxic chlorinating agents and catalytic systems.
Optimization of reaction conditions to minimize energy consumption, potentially through microwave-assisted synthesis or flow chemistry. nih.govmdpi.com
Exploration of bio-catalytic routes for the synthesis of α,α-dichloro-β-keto amides, leveraging the high selectivity and mild reaction conditions offered by enzymes.
| Approach | Description | Potential Benefits | References |
|---|---|---|---|
| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions. | Reduced environmental pollution and health risks. | mdpi.com |
| Renewable Catalysts | Employing catalysts derived from renewable sources, such as glucose-based carbonaceous materials. | Increased sustainability and potential for catalyst recycling. | rsc.org |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions and reduce energy consumption. | Faster reaction times, higher yields, and reduced side reactions. | nih.govmdpi.com |
| Flow Chemistry | Performing reactions in continuous flow systems for better control and safety. | Improved heat and mass transfer, enhanced safety, and easier scalability. | cam.ac.ukrsc.org |
| Biocatalysis | Using enzymes to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, and reduced waste. | researchgate.net |
Catalytic Innovations in Butanamide Functionalization
The functionalization of amides through catalytic C-H activation is a rapidly evolving field that offers a direct and efficient way to modify complex molecules. numberanalytics.commdpi.com For Butanamide, 2,2-dichloro-N-methyl-3-oxo-, catalytic innovations could unlock new pathways for its derivatization, leading to the synthesis of novel compounds with potentially valuable properties.
Transition metal-catalyzed C-H functionalization is a powerful tool for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. youtube.com Research in this area could focus on the development of catalysts that can selectively activate the C-H bonds in the butanamide backbone, allowing for the introduction of various functional groups. For instance, the amide group itself can act as a directing group to guide the catalyst to a specific C-H bond, enabling site-selective functionalization. mdpi.com The development of transient directing groups that can be installed and removed in a single pot would further enhance the efficiency of these transformations. mdpi.comresearchgate.net
Photoredox catalysis is another emerging area that could be applied to the functionalization of Butanamide, 2,2-dichloro-N-methyl-3-oxo-. mdpi.com Visible-light-mediated reactions offer a mild and sustainable alternative to traditional methods, often proceeding at room temperature and with high selectivity. mdpi.com This approach could be used to generate radical intermediates from the butanamide, which could then participate in a variety of coupling reactions.
Future research directions in the catalytic functionalization of this compound may include:
Development of novel transition metal catalysts for the regioselective C-H functionalization of the butanamide core.
Exploration of photoredox-catalyzed reactions for the introduction of new functional groups.
Investigation of enantioselective catalytic methods to produce chiral derivatives of Butanamide, 2,2-dichloro-N-methyl-3-oxo-.
Integration of Machine Learning for Reaction Optimization and Discovery
Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and selectivity, under different conditions. beilstein-journals.org This predictive power can be harnessed to rapidly screen a wide range of reaction parameters, such as catalysts, solvents, and temperatures, to identify the optimal conditions for a desired transformation. rsc.orgacs.org This approach can significantly reduce the number of experiments required, saving time and resources.
Key future perspectives in this domain include:
Development of predictive ML models for the synthesis and functionalization of α,α-dichloro-β-keto amides.
Application of AI for the de novo design of synthetic routes to novel derivatives of Butanamide, 2,2-dichloro-N-methyl-3-oxo-.
Integration of automated synthesis platforms with ML algorithms for high-throughput reaction optimization.
Exploration of Novel Reactivity Patterns for the Dihaloacetamide Motif
The dihaloacetamide motif present in Butanamide, 2,2-dichloro-N-methyl-3-oxo- is a key structural feature that is expected to impart unique reactivity to the molecule. Dihaloacetamides have been shown to act as tunable electrophiles, and their reactivity can be modulated by the nature of the halogen atoms. acs.orgnih.gov
One area of exploration is the use of the dichloroacetamide moiety as a precursor for other functional groups. For example, the chlorine atoms could be displaced by various nucleophiles to introduce new functionalities at the α-position. The gem-dihalovinyl systems, which can be accessed from gem-dihalo carbonyl compounds, are versatile intermediates in metal-catalyzed reactions for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org
The dihaloacetamide motif could also participate in novel cyclization reactions to form heterocyclic compounds. The reactivity of geminal diazides, which share the feature of two leaving groups on the same carbon, suggests that α,α-dihalo carbonyl compounds could be precursors to a variety of interesting and potentially biologically active heterocycles. researchgate.netresearchgate.net
Future research will likely focus on:
Systematic investigation of the nucleophilic substitution reactions of the dichloroacetamide moiety.
Development of new catalytic methods for the transformation of the dihaloacetamide group into other functional groups.
Exploration of the use of Butanamide, 2,2-dichloro-N-methyl-3-oxo- as a building block in the synthesis of novel heterocyclic compounds.
| Motif | Reactivity | Potential Applications | References |
|---|---|---|---|
| Dihaloacetamide | Tunable electrophiles for reversible covalent targeting of cysteines. | Design of targeted covalent inhibitors for therapeutic applications. | acs.orgnih.gov |
| gem-Dihalovinyl | Versatile intermediates in metal-catalyzed cross-coupling reactions. | Synthesis of alkynes, carbocycles, and heterocycles. | acs.org |
| gem-Dihalocyclopropane | Undergo ring-opening reactions to form functionalized products. | Synthesis of complex acyclic molecules. | acs.org |
| α,α-Dichloro-β-hydroxy esters/amides | Can be synthesized with high enantioselectivity via asymmetric transfer hydrogenation. | Precursors to chiral building blocks for organic synthesis. | acs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-dichloro-N-methyl-3-oxobutanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via chloroacetylation of methylamine derivatives. Key steps include controlled acylation under anhydrous conditions and halogenation using reagents like PCl₃. Optimization involves adjusting reaction temperature (20–40°C) and solvent polarity (e.g., dichloromethane vs. THF) to improve yield. Post-synthesis purification via recrystallization (ethanol/water) enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the dichloro and N-methyl groups (δ 2.8–3.2 ppm for N-CH₃; δ 4.5–5.0 ppm for Cl-C-Cl).
- IR : Strong carbonyl stretches (C=O at ~1700 cm⁻¹; amide N-H at ~3300 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 182.0 (C₅H₈Cl₂NO₂⁺) validates the molecular formula .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies show degradation under UV light (λ > 300 nm) and high humidity (>80% RH). Recommended storage: desiccated at –20°C in amber vials. Accelerated stability testing (40°C/75% RH for 6 months) coupled with HPLC monitoring (C18 column, 0.1% H₃PO₄ mobile phase) confirms shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound?
- Methodological Answer : Discrepancies between experimental and computed spectra (e.g., δ shifts for Cl-C-Cl) arise from solvent effects or tautomerism. Use deuterated DMSO to stabilize the keto-enol equilibrium. Cross-validate with DFT calculations (B3LYP/6-31G* basis set) and compare to NIST reference data .
Q. What computational methods are suitable for studying its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT/MD Simulations : Model the electrophilic β-ketoamide site’s susceptibility to nucleophilic attack (e.g., by amines or thiols).
- Fukui Indices : Identify reactive regions (C-2 and C-3 positions) for regioselective modifications.
- Solvent Effects : COSMO-RS simulations in polar aprotic solvents (e.g., DMF) predict activation barriers .
Q. How can researchers design assays to study its interaction with biological targets like enzymes?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence quenching (e.g., tryptophan residues in trypsin) to measure binding constants (Kd).
- Molecular Docking : AutoDock Vina with PDB structures (e.g., 1TPO for proteases) identifies potential binding pockets.
- SAR Studies : Modify the dichloro or N-methyl groups to correlate structural changes with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (e.g., 149–152°C vs. 145–147°C)?
- Methodological Answer : Variations arise from polymorphic forms or impurities. Perform DSC (Differential Scanning Calorimetry) at 5°C/min to detect polymorph transitions. Pair with PXRD to confirm crystalline phase purity. Recrystallize using gradient cooling (ethanol → hexane) to isolate the dominant form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
